Adapalene sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

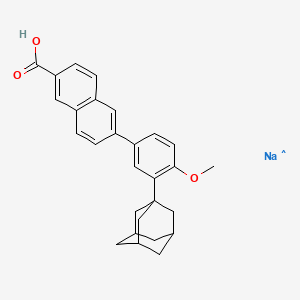

Propriétés

Formule moléculaire |

C28H28NaO3 |

|---|---|

Poids moléculaire |

435.5 g/mol |

InChI |

InChI=1S/C28H28O3.Na/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28;/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30); |

Clé InChI |

JGZYHPLAOKOZHY-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5.[Na] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Adapalene Sodium Salt

This technical guide provides a comprehensive overview of the synthesis and purification processes for Adapalene (B1666599) sodium salt, a third-generation topical retinoid. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a logical workflow for the manufacturing process.

Introduction

Adapalene, chemically known as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, is a potent retinoid receptor agonist widely used in the treatment of acne vulgaris.[1][2][3][4] Its sodium salt form offers advantages in formulation and delivery. The synthesis of Adapalene and its subsequent conversion to the sodium salt involves multi-step chemical reactions and rigorous purification to meet pharmaceutical standards. This guide outlines the key methodologies employed in its production.

Synthesis of Adapalene Precursors

The synthesis of Adapalene typically begins with the preparation of key intermediates. One common route involves the preparation of Adapalene methyl ester, which is then hydrolyzed to form Adapalene.

A prevalent method for synthesizing Adapalene methyl ester is through a Suzuki coupling reaction. This involves the reaction of 4-methoxy-3-(1-adamantyl)phenylboronic acid with a methyl 6-substituted-2-naphthoate.

Experimental Protocol:

A round-bottom flask is charged with nickel (II) chloride (0.158 g; 1.2 mmol) and THF (20 ml). Tris(hydroxypropyl)phosphine (B1588583) (1.53 g; 7.3 mmol) is added, and the mixture is refluxed for one hour. After cooling to 50°C, methyl 6-tosyl-naphthalene-2-carboxylate (8.7 g; 24.4 mmol), potassium phosphate (B84403) (10.38 g; 48.8 mmol), 4-methoxy-3-adamantyl-phenylboronic acid (7 g; 24.4 mmol), water (0.88 g; 48.8 mmol), and additional THF (50 ml) are added in succession. The mixture is then heated under reflux for 24 hours. Following this, it is cooled to 50-55°C, and water is added, with the pH adjusted to below 7 using acetic acid. After cooling to 15°C, the resulting product is filtered to obtain crystalline Adapalene methyl ester.[5]

| Parameter | Value | Reference |

| Reactants | ||

| Nickel (II) chloride | 0.158 g (1.2 mmol) | [5] |

| Tris(hydroxypropyl)phosphine | 1.53 g (7.3 mmol) | [5] |

| Methyl 6-tosyl-naphthalene-2-carboxylate | 8.7 g (24.4 mmol) | [5] |

| Potassium phosphate | 10.38 g (48.8 mmol) | [5] |

| 4-methoxy-3-adamantyl-phenylboronic acid | 7 g (24.4 mmol) | [5] |

| Water | 0.88 g (48.8 mmol) | [5] |

| THF | 20 ml + 50 ml | [5] |

| Reaction Conditions | ||

| Initial Reflux (Catalyst preparation) | 1 hour | [5] |

| Reaction Temperature | Reflux | [5] |

| Reaction Time | 24 hours | [5] |

| Yield | 8.5 g (20.08 mmol) | [5] |

| Percentage Yield | 82% | [5] |

Table 1: Quantitative data for the synthesis of Adapalene methyl ester via Suzuki Coupling.

An alternative method utilizes potassium carbonate as the base.

Experimental Protocol:

Nickel (II) chloride (0.158 g; 1.2 mmol) and THF (20 ml) are mixed in a round-bottom flask, followed by the addition of tris(hydroxypropyl)phosphine (1.53 g; 7.3 mmol). The mixture is refluxed for one hour and then cooled to 50°C. Subsequently, methyl 6-tosyl-naphthalene-2-carboxylate (8.7 g; 24.4 mmol), potassium carbonate (6.75 g; 48.8 mmol), 4-methoxy-3-adamantyl-phenylboronic acid (9.1 g; 31.8 mmol), water (8.11 g; 450.5 mmol), and THF (30 ml) are added. The reaction mixture is refluxed for 24 hours, cooled to 50-55°C, and then water is added. The pH is adjusted to below 7 with acetic acid. Upon cooling to 15°C, the product is filtered to yield Adapalene methyl ester.[6]

| Parameter | Value | Reference |

| Reactants | ||

| Nickel (II) chloride | 0.158 g (1.2 mmol) | [6] |

| Tris(hydroxypropyl)phosphine | 1.53 g (7.3 mmol) | [6] |

| Methyl 6-tosyl-naphthalene-2-carboxylate | 8.7 g (24.4 mmol) | [6] |

| Potassium carbonate | 6.75 g (48.8 mmol) | [6] |

| 4-methoxy-3-adamantyl-phenylboronic acid | 9.1 g (31.8 mmol) | [6] |

| Water | 8.11 g (450.5 mmol) | [6] |

| THF | 20 ml + 30 ml | [6] |

| Reaction Conditions | ||

| Initial Reflux (Catalyst preparation) | 1 hour | [6] |

| Reaction Temperature | Reflux | [6] |

| Reaction Time | 24 hours | [6] |

| Yield | 9.37 g (21.96 mmol) | [6] |

| Percentage Yield | 90% | [6] |

Table 2: Quantitative data for the alternative synthesis of Adapalene methyl ester.

Synthesis of Adapalene Sodium Salt

The final step in the synthesis is the hydrolysis of the Adapalene methyl ester to form Adapalene, which is then converted to its sodium salt.

Experimental Protocol:

Adapalene methyl ester (7 g; 16.41 mmol) is placed in a round-bottom flask with THF (42 ml), water (7 ml), and a 50% w/w sodium hydroxide (B78521) aqueous solution (1.44 g; 18.05 mmol). The mixture is refluxed for 6 hours. After this period, water (133 ml) is added, and the THF is distilled off to a residual content of approximately 5% w/w. The mixture is then heated to about 80°C until all solid dissolves, and subsequently cooled to 15°C. The crystallized product is filtered and dried under vacuum at 50°C to yield this compound.[5][6]

| Parameter | Value | Reference |

| Reactants | ||

| Adapalene methyl ester | 7 g (16.41 mmol) | [5][6] |

| THF | 42 ml | [5][6] |

| Water | 7 ml + 133 ml | [5][6] |

| 50% w/w Sodium hydroxide solution | 1.44 g (18.05 mmol) | [5][6] |

| Reaction Conditions | ||

| Reaction Temperature | Reflux | [5][6] |

| Reaction Time | 6 hours | [5][6] |

| Crystallization Temperature | 15°C | [5][6] |

| Drying Temperature | 50°C (under vacuum) | [5][6] |

| Yield | 6.7 g (15.42 mmol) | [5][6] |

| Percentage Yield | 94% | [5][6] |

Table 3: Quantitative data for the synthesis of this compound.

Purification of Adapalene

Purification is a critical step to ensure the final product meets the required purity standards for pharmaceutical use. Common impurities include by-products from the coupling reaction, such as 3,3'-diadamantyl-4,4'-dimethoxybiphenyl.

Recrystallization is a common method for purifying Adapalene.

Experimental Protocol:

Crude Adapalene can be recrystallized from a mixture of tetrahydrofuran (B95107) (THF) and ethyl acetate.[7] Another method involves dissolving Adapalene in a mixed solvent of an aprotic polar solvent and an ester solvent (volume ratio of 3:1 to 1:1), heating until the solution is clear, cooling, and then adding water for crystallization.[8] A pilot-scale synthesis reported recrystallizing Adapalene twice from THF to achieve 99% purity as determined by HPLC.

| Method | Solvents | Purity Achieved | Reference |

| Recrystallization | Tetrahydrofuran / Ethyl Acetate | Not specified | [7] |

| Recrystallization | Aprotic polar solvent / Ester solvent / Water | High purity | [8] |

| Double Recrystallization | Tetrahydrofuran | 99% (HPLC) |

Table 4: Purification methods for Adapalene.

Logical Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Workflow for this compound Synthesis and Purification

Conclusion

The synthesis and purification of this compound can be achieved through robust and scalable chemical processes. The Suzuki coupling reaction provides an efficient route to the key intermediate, Adapalene methyl ester, which can be subsequently hydrolyzed to the final product. Proper purification, primarily through recrystallization, is essential to achieve the high purity required for pharmaceutical applications. The methodologies and data presented in this guide offer a comprehensive resource for professionals in the field of drug development and manufacturing.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. data.epo.org [data.epo.org]

- 6. US7345189B2 - Process for the preparation of adapalene - Google Patents [patents.google.com]

- 7. US20090131713A1 - Process for the Preparation of Adapalene and Related Compounds - Google Patents [patents.google.com]

- 8. CN112724011B - A method for refining adapalene - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of Adapalene on Retinoic Acid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adapalene (B1666599), a third-generation synthetic retinoid, represents a cornerstone in the topical treatment of acne vulgaris and other dermatological conditions. Its therapeutic efficacy is intrinsically linked to its unique interaction with retinoic acid receptors (RARs), members of the nuclear receptor superfamily that function as ligand-dependent transcription factors. This technical guide provides a comprehensive examination of the molecular mechanism of adapalene, focusing on its selective binding to RARs, the subsequent downstream signaling cascades, and its anti-inflammatory properties. Detailed experimental protocols and quantitative binding data are presented to offer a complete resource for researchers in dermatology, pharmacology, and drug development.

Introduction

Retinoids exert their profound effects on cellular proliferation, differentiation, and inflammation by modulating gene expression through retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] Adapalene, a naphthoic acid derivative, was specifically designed to be more stable and to exhibit a more selective receptor binding profile compared to earlier generation retinoids like tretinoin, thereby offering an improved therapeutic window with reduced irritation.[2][3] This guide will dissect the nuanced mechanism of action of adapalene at the molecular level.

Retinoic Acid Receptor Binding and Selectivity

Adapalene's primary mechanism of action is its function as a potent and selective agonist for specific RAR subtypes. It demonstrates a preferential binding affinity for RARβ and RARγ, with significantly lower affinity for RARα.[4][] This selectivity is a key differentiator from first-generation retinoids, such as tretinoin, which bind to all three RAR subtypes with less discrimination.[] The agonistic binding of adapalene to RARβ and RARγ is crucial for its therapeutic effects, as the activity of adapalene can be blocked by an RARβ-γ antagonist.[4]

Quantitative Binding Affinity

The binding affinity of adapalene and other retinoids to RAR subtypes can be quantified using various in vitro assays, with results typically reported as 50% maximal effective concentration (EC50) or 50% maximal inhibitory concentration (IC50) values. The available data underscores adapalene's selectivity.

| Compound | Receptor | AC50 (nM) | Reference |

| Adapalene | RARβ | 2.2 | [6] |

| Adapalene | RARγ | 9.3 | [6] |

| Adapalene | RARα | 22 | [6] |

| Adapalene | RXRα | >1000 | [6] |

| Compound | Cell Line | IC50 (µM) - Anti-proliferative Effect | Reference |

| Adapalene | CCRF-CEM | 1.83 ± 0.46 | [] |

| Adapalene | CEM/ADR5000 | 2.30 ± 0.09 | [] |

| Adapalene | AMO1 | 1.76 ± 0.39 | [] |

| Adapalene | JJN3 | 9.10 ± 1.85 | [] |

Downstream Signaling Pathways

Upon binding to RARs, adapalene initiates a cascade of molecular events that lead to the modulation of gene expression.

RAR-RXR Heterodimerization and Gene Transcription

The adapalene-RAR complex heterodimerizes with a retinoid X receptor (RXR).[7] This RAR-RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[1] This binding event can either activate or repress gene transcription, depending on the recruitment of co-activator or co-repressor proteins.[8] This modulation of gene expression is central to adapalene's ability to normalize keratinocyte differentiation, a key factor in the pathogenesis of acne.[9][10]

Anti-Inflammatory Mechanisms

Beyond its effects on cellular differentiation, adapalene exhibits significant anti-inflammatory properties through distinct molecular pathways.

Adapalene has been shown to inhibit the activity of the transcription factor activator protein-1 (AP-1).[7] AP-1 plays a critical role in mediating inflammatory responses. By inhibiting AP-1, adapalene reduces the expression of pro-inflammatory genes.

Cutibacterium acnes (formerly Propionibacterium acnes), a bacterium implicated in acne, can activate Toll-like receptor 2 (TLR-2) on keratinocytes, leading to a pro-inflammatory cascade.[7] Adapalene down-regulates the expression of TLR-2, thereby dampening the inflammatory response to C. acnes.[7][11] This mechanism involves the MyD88-dependent signaling pathway, ultimately leading to reduced activation of NF-κB and subsequent production of inflammatory cytokines.[12][13]

Experimental Protocols

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity of an unlabeled ligand (e.g., adapalene) to a receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Recombinant human RARα, RARβ, or RARγ

-

Radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid)

-

Unlabeled competitor (adapalene, tretinoin, etc.)

-

Binding Buffer: 20 mM Tris-HCl (pH 7.5), 75 mM NaCl, 75 mM KCl, 2 mM CHAPS, 4 mM MgCl₂, 5 mM DTT, and 10% (v/v) glycerol.[6]

-

Wash Buffer: Ice-cold PBS

-

96-well filter plates

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of the unlabeled competitor ligand.

-

In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled competitor.

-

Add the receptor preparation to each well to initiate the binding reaction.

-

Incubate the plate at 4°C for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound ligand.[14]

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

Data is analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki (inhibition constant).

Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a ligand to activate a receptor and induce the expression of a reporter gene.

Materials:

-

Expression vector for the RAR of interest

-

Reporter plasmid containing a RARE upstream of a luciferase gene

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., FuGene HD)[15]

-

Cell culture medium (e.g., DMEM with 10% FBS)[17]

-

Lysis buffer

-

Luciferase assay substrate

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.[18]

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (e.g., adapalene).

-

Incubate for another 18-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.[19][20]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the ligand concentration to determine the EC50.

Co-regulator Recruitment Assay

This assay determines whether a ligand promotes the interaction of a nuclear receptor with co-activators or co-repressors. A common method is co-immunoprecipitation followed by Western blotting.

Materials:

-

Cells expressing the RAR of interest and a tagged co-regulator (e.g., FLAG-tagged SRC-1)

-

Lysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitors.

-

Antibody against the RAR

-

Protein A/G agarose (B213101) beads

-

Antibody against the co-regulator tag (e.g., anti-FLAG)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cells with the test compound or vehicle.

-

Lyse the cells and clarify the lysate by centrifugation.

-

Incubate the cell lysate with an antibody against the RAR overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-receptor complex.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an antibody against the co-regulator tag to detect the presence of the co-regulator in the immunoprecipitated complex.

Conclusion

Adapalene's mechanism of action is a well-defined process characterized by its selective agonism of RARβ and RARγ. This targeted interaction, leading to the modulation of gene expression through RAR-RXR heterodimers, underpins its efficacy in normalizing keratinocyte differentiation. Furthermore, its ability to suppress inflammatory pathways, specifically by inhibiting AP-1 and down-regulating TLR-2 signaling, contributes significantly to its therapeutic profile. The detailed methodologies provided herein offer a robust framework for the continued investigation of retinoid pharmacology and the development of novel dermatological therapies.

References

- 1. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro modulation of TLR-2, CD1d and IL-10 by adapalene on normal human skin and acne inflammatory lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB activation via MyD88-dependent Toll-like receptor signaling is inhibited by trichothecene mycotoxin deoxynivalenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Cell culture, transfection and imaging [protocols.io]

- 16. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. Content Not Available [sigmaaldrich.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]

An In-Depth Technical Guide to the Retinoid Receptor Selectivity of Adapalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adapalene (B1666599), a third-generation synthetic retinoid, is a cornerstone in the topical treatment of acne vulgaris. Its therapeutic efficacy is intrinsically linked to its specific interaction with nuclear retinoid acid receptors (RARs), particularly its selective affinity for RAR-beta (RARβ) and RAR-gamma (RARγ) subtypes. This technical guide provides a comprehensive overview of the receptor selectivity profile of adapalene, presenting quantitative data on its binding and transactivation potencies. Detailed methodologies for the key experiments used to determine this selectivity are provided, along with visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Retinoids exert their biological effects by binding to and activating nuclear receptors, which are ligand-activated transcription factors. There are two main families of nuclear retinoid receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, and γ). Adapalene's clinical success, particularly its favorable tolerability profile compared to earlier retinoids, is largely attributed to its selective binding to RARβ and RARγ.[1][2][3] This selectivity is a key differentiator, as it is believed to mediate the desired therapeutic effects on cellular differentiation and proliferation while minimizing the side effects associated with broader RAR activation.[4][5] This document will delve into the specifics of this selectivity, providing the quantitative data and experimental context necessary for a thorough understanding.

Adapalene's Selectivity Profile: Quantitative Data

The selectivity of adapalene for RARβ and RARγ has been quantified through various in vitro assays. The following tables summarize the available data on the transactivation potency of adapalene and its sodium salt. It is important to note that in the context of biological activity, "adapalene" and "adapalene sodium salt" are often used interchangeably to refer to the active retinoid molecule.

Table 1: Adapalene Transactivation Potency (AC50)

The half-maximal activation concentration (AC50) is a measure of the concentration of an agonist that is required for 50% of the maximal response. In the context of RARs, it reflects the potency of adapalene in activating gene transcription through a specific receptor subtype.

| Receptor Subtype | AC50 (nM) |

| RARα | 22 |

| RARβ | 2.3 |

| RARγ | 9.3 |

Data sourced from publicly available information on this compound.[6]

Table 2: this compound Transactivation Potency (AC50)

This table presents the AC50 values specifically for this compound, demonstrating its potent agonist activity at RARβ and RARγ.

| Receptor Subtype | AC50 (nM) |

| RARα | 22 |

| RARβ | 2.3 |

| RARγ | 9.3 |

Data sourced from publicly available information on this compound.[6]

Note on Binding Affinity Data (Ki/Kd): While transactivation data (AC50) is readily available and clearly demonstrates functional selectivity, specific equilibrium dissociation constants (Kd) or inhibitor constants (Ki) for adapalene's binding to RARβ and RARγ are not consistently reported in publicly accessible literature. The focus of many studies has been on the functional consequence of binding (transactivation) rather than the binding affinity itself.

Signaling Pathway and Mechanism of Action

Adapalene exerts its effects by modulating gene expression. The process begins with its diffusion into the cell and subsequent binding to nuclear RARs. This initiates a cascade of molecular events leading to changes in cellular function.

RAR-Mediated Gene Transcription

Once inside the nucleus, adapalene binds to RARβ and RARγ.[7][8] This ligand-receptor complex then forms a heterodimer with a retinoid X receptor (RXR).[7] This RAR-RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[7] This binding initiates the transcription of genes involved in regulating cellular differentiation, proliferation, and inflammation, which are key processes in the pathogenesis of acne.[7][9]

Experimental Protocols

The determination of adapalene's receptor selectivity relies on specialized in vitro assays. The following sections provide detailed methodologies for the two primary types of assays used: competitive binding assays and transactivation assays.

RAR Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound (e.g., adapalene) to a specific RAR subtype by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) of adapalene for RARβ and RARγ.

Materials:

-

Recombinant human RARβ and RARγ proteins

-

Radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid)

-

Unlabeled adapalene

-

Assay buffer (e.g., Tris-HCl buffer with additives like DTT, KCl, and BSA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

96-well microplates

Workflow:

Procedure:

-

Preparation of Reagents:

-

Dilute the recombinant RAR proteins to a final concentration that yields a sufficient signal-to-noise ratio.

-

Prepare a stock solution of the radiolabeled retinoic acid and dilute it in assay buffer to a final concentration typically at or below its Kd for the receptor.

-

Prepare a series of dilutions of unlabeled adapalene in the assay buffer.

-

-

Incubation:

-

In a 96-well microplate, combine the diluted RAR protein, the radiolabeled retinoic acid, and a specific concentration of unlabeled adapalene.

-

Include control wells for total binding (no unlabeled competitor) and non-specific binding (a high concentration of unlabeled retinoic acid).

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically several hours).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. The RAR proteins and any bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain the specific binding.

-

Plot the specific binding as a function of the logarithm of the adapalene concentration.

-

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

RAR Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate a specific RAR subtype, leading to the transcription of a reporter gene (in this case, luciferase).

Objective: To determine the half-maximal effective concentration (EC50) of adapalene for activating RARβ and RARγ.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Expression vectors for human RARβ and RARγ

-

A reporter plasmid containing a luciferase gene under the control of a promoter with RAREs

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

-

Cell culture medium and reagents

-

Transfection reagent

-

Adapalene

-

Luciferase assay reagent

-

Luminometer

Workflow:

Procedure:

-

Cell Culture and Transfection:

-

Culture the mammalian cells in appropriate medium.

-

Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After allowing time for receptor and reporter expression (typically 24 hours), treat the transfected cells with a range of concentrations of adapalene.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known RAR agonist).

-

-

Incubation:

-

Incubate the cells for a period sufficient to allow for transcriptional activation and luciferase protein expression (typically 18-24 hours).

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a lysis buffer.

-

Transfer the cell lysates to a luminometer plate.

-

Add the luciferase assay reagent, which contains the substrate for the luciferase enzyme (luciferin).

-

Measure the luminescence produced by the firefly luciferase using a luminometer.

-

If using a dual-luciferase system, subsequently add the reagent for the Renilla luciferase and measure its luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity as a function of the logarithm of the adapalene concentration.

-

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the EC50 value.

-

Conclusion

The selective affinity of adapalene for RARβ and RARγ is a defining characteristic that underpins its therapeutic efficacy and favorable safety profile in the treatment of acne vulgaris. The quantitative data from transactivation assays clearly demonstrate its potent agonist activity at these receptor subtypes, with significantly lower activity at RARα. The detailed experimental protocols provided in this guide offer a framework for the robust and reproducible assessment of retinoid receptor selectivity, which is crucial for the development of new and improved dermatological therapies. A thorough understanding of these principles and methodologies is essential for researchers and drug development professionals working in the field of retinoid pharmacology.

References

- 1. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacology and chemistry of adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Adapalene, a new chemical entity with retinoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | TargetMol [targetmol.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Adapalene - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

Physicochemical properties of Adapalene sodium salt for pre-formulation studies

Physicochemical Properties of Adapalene (B1666599) Sodium Salt: A Pre-formulation Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of Adapalene sodium salt, a third-generation synthetic retinoid. A thorough understanding of these characteristics is fundamental for the successful pre-formulation and subsequent development of stable, effective, and safe pharmaceutical dosage forms. This document details key parameters including solubility, pKa, melting point, and stability under various stress conditions. Methodologies for determining these properties are outlined, and quantitative data are presented for ease of reference.

Introduction

Adapalene is a potent naphthoic acid derivative with retinoid-like activity, selectively targeting retinoic acid receptors (RARs), particularly RAR-beta and RAR-gamma.[1][2] It is widely used in the topical treatment of acne vulgaris.[2][3] The sodium salt of Adapalene is often considered during formulation development to enhance solubility and dissolution characteristics compared to the free acid form. Pre-formulation studies are the cornerstone of rational drug development, providing the necessary data to design robust dosage forms. This guide focuses on the critical physicochemical attributes of this compound to support these foundational research and development activities.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of Adapalene and its sodium salt is provided below. These identifiers are crucial for sourcing and regulatory documentation.

| Property | Adapalene | This compound | Reference(s) |

| IUPAC Name | 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid | Sodium 6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate | [4][5] |

| CAS Number | 106685-40-9 | 911110-93-5 | [4][6] |

| Molecular Formula | C₂₈H₂₈O₃ | C₂₈H₂₇NaO₃ | [4][5] |

| Molecular Weight | 412.52 g/mol | 434.50 g/mol | [4][5] |

| Appearance | White to off-white powder | Not explicitly found, but expected to be a white to off-white solid | [4][7] |

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. Adapalene, as a free acid, is practically insoluble in water, which presents challenges for formulation.[7][8] The sodium salt is synthesized to improve aqueous solubility.

| Solvent | Solubility (Adapalene) | Reference(s) |

| Water | Practically insoluble (4.01 x 10⁻⁶ g/L) | [3][8] |

| Ethanol (B145695) | Sparingly soluble | [7][8] |

| Tetrahydrofuran (THF) | Soluble | [7][8] |

| DMSO | 12.5 mg/mL to 17 mg/mL | [9][10] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the saturation solubility of a compound in a specific solvent system.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., purified water, phosphate (B84403) buffer pH 7.4, ethanol) in a sealed, clear container (e.g., a glass vial).

-

Equilibration: Agitate the container at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material must be confirmed visually at the end of the experiment.

-

Sample Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution using centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear, saturated filtrate with a suitable mobile phase or solvent. Analyze the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or spectrofluorimetry.[11][12]

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of a drug at different physiological pH values, which influences its solubility, absorption, and distribution.

| Parameter | Value (Adapalene) | Method | Reference(s) |

| pKa (Strongest Acidic) | 3.99 - 4.2 | Chemaxon / Experimental | [1][13][14] |

Note: The pKa refers to the equilibrium for the parent acid, Adapalene. This value indicates it is a weak acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

For sparingly soluble drugs, a co-solvent approach is often required for potentiometric titration.[15]

-

Dissolution: Dissolve an accurately weighed amount of this compound in a suitable co-solvent mixture (e.g., various ratios of water and a miscible organic solvent like ethanol or methanol) where the compound is fully soluble.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized acidic titrant (e.g., 0.1 N HCl), adding small, precise volumes and recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.

-

pKa Calculation: The pKa' is the pH at the half-equivalence point. To determine the aqueous pKa, this process is repeated with several different co-solvent ratios, and the resulting pKa' values are extrapolated to 0% organic solvent (pure water) using a Yasuda-Shedlovsky plot.[15]

Melting Point

The melting point is a key indicator of purity and is important for processing and stability assessments.

| Parameter | Value (Adapalene) | Reference(s) |

| Melting Point | 319 - 322 °C | [13][14] |

Note: The melting point of this compound may differ significantly from the free acid. It is common for salts to have higher melting points or to decompose rather than melt cleanly.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[16]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2°C per minute.

-

Melting Range Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Stability Profile

Stability studies are performed to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[17][18]

Summary of Adapalene Degradation Behavior:

-

Acidic Conditions: Degrades in the presence of acid (e.g., 0.1 N and 0.5 N HCl).[19]

-

Alkaline Conditions: Stable in 0.1 N NaOH but shows degradation in 0.5 N NaOH over 24 hours.[19]

-

Oxidative Conditions: Degrades in the presence of hydrogen peroxide (e.g., 3% H₂O₂).[19]

-

Photostability: Adapalene is noted to be stable to light, which is an advantage over other retinoids.[13][14] However, photolytic degradation studies are still a standard part of forced degradation.

-

Thermal Stability: Thermal degradation is also assessed as part of stress testing.[20]

Experimental Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).[11][19]

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

-

Acid Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.5 N HCl. Keep at room temperature or heat (e.g., 60°C) for a specified time.[12][19]

-

Base Hydrolysis: Add 1 mL of stock solution to 1 mL of 0.5 N NaOH. Keep at room temperature for a specified time.[19]

-

Oxidation: Add 1 mL of stock solution to 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.[19]

-

Thermal Degradation: Keep a solution of the drug at an elevated temperature (e.g., 80°C) for several hours.[20]

-

Photodegradation: Expose a solution of the drug to UV light (e.g., 254 nm) or light conditions specified by ICH Q1B guidelines.

-

-

Neutralization: After the specified exposure time, neutralize the acidic and basic samples.

-

Analysis: Dilute all samples to a suitable concentration and analyze them using a validated stability-indicating HPLC or HPTLC method.[12][20] Compare the chromatograms of the stressed samples to that of an unstressed control sample to determine the percentage of degradation and identify degradation products.

Conclusion

The pre-formulation data for this compound, built upon the well-characterized properties of its parent acid, provides a solid foundation for formulation development. Key considerations include its nature as a salt of a weakly acidic, poorly soluble compound. While the sodium salt form is anticipated to improve aqueous solubility, comprehensive characterization of its solubility profile, melting behavior, and stability is paramount. The experimental protocols and data outlined in this guide serve as a critical resource for scientists and researchers, enabling an informed, data-driven approach to the development of topical and other advanced delivery systems for Adapalene.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Adapalene - Wikipedia [en.wikipedia.org]

- 3. Adapalene | C28H28O3 | CID 60164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemignition.com [chemignition.com]

- 5. Adapalene (sodium salt) | C28H27NaO3 | CID 23672377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. uspnf.com [uspnf.com]

- 9. Adapalene | Apoptosis | Autophagy | Retinoid Receptor | TargetMol [targetmol.com]

- 10. selleckchem.com [selleckchem.com]

- 11. d-nb.info [d-nb.info]

- 12. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. Adapalene [drugfuture.com]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. scribd.com [scribd.com]

- 17. Determination of adapalene in gel formulation by conventional and derivative synchronous fluorimetric approaches. Application to stability studies and in vitro diffusion test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. iqac.gtu.ac.in [iqac.gtu.ac.in]

- 20. ejpmr.com [ejpmr.com]

Adapalene's Effect on Keratinocyte Differentiation and Proliferation: An In Vitro Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adapalene (B1666599), a third-generation synthetic retinoid, is a cornerstone in the topical treatment of acne vulgaris. Its efficacy stems from its ability to modulate key pathological factors in acne, namely abnormal follicular keratinocyte proliferation and differentiation. This technical guide provides an in-depth analysis of the in vitro effects of Adapalene on human keratinocytes, focusing on its molecular mechanisms, impact on specific biomarkers, and the experimental protocols used for its evaluation. Adapalene exerts its effects by selectively binding to nuclear retinoic acid receptors (RARs), primarily RAR-γ, which in turn modulates the transcription of target genes responsible for regulating cell growth and differentiation. This document synthesizes current research to offer a comprehensive resource on Adapalene's cellular and molecular pharmacology in a keratinocyte context.

Core Mechanism of Action

Adapalene's therapeutic action is initiated by its passive diffusion into the keratinocyte and subsequent binding to specific nuclear receptors. Unlike first-generation retinoids, Adapalene exhibits high selectivity for retinoic acid receptors beta (RAR-β) and gamma (RAR-γ).[1][2] Within human keratinocytes, where RAR-β is not expressed, the biological effects are mediated almost exclusively through RAR-γ.[2]

Upon binding Adapalene, the RAR-γ receptor undergoes a conformational change and forms a heterodimer with a retinoid X receptor (RXR).[1][3] This activated Adapalene-RAR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[4] This binding modulates gene transcription, leading to the normalization of keratinocyte differentiation and a decrease in microcomedone formation.[1][4][5] This targeted action on gene expression is central to its comedolytic and anti-inflammatory properties.[3][6]

References

In Vitro Anti-Proliferative Effects of Adapalene on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adapalene (B1666599), a third-generation synthetic retinoid, has demonstrated significant anti-proliferative effects across a diverse range of cancer cell lines in vitro. This technical guide provides a comprehensive overview of the current research, detailing the cytotoxic and cytostatic effects of Adapalene, its impact on cell cycle progression, and its ability to induce apoptosis. The document summarizes quantitative data from multiple studies, outlines detailed experimental protocols for key assays, and visualizes the elucidated molecular signaling pathways. This in-depth guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development who are exploring the therapeutic potential of Adapalene.

Introduction

The repurposing of existing drugs for new therapeutic indications has emerged as a cost-effective and time-efficient strategy in drug discovery. Adapalene, a naphthoic acid derivative, is an established and well-tolerated treatment for acne vulgaris. Its mechanism of action in dermatology involves the modulation of cellular differentiation, proliferation, and inflammation through interaction with retinoic acid receptors (RARs).[1][2] Recent preclinical studies have unveiled a promising new application for Adapalene as an anti-cancer agent. A growing body of evidence from in vitro studies indicates that Adapalene can inhibit the proliferation of various cancer cell lines, suggesting its potential as a repurposed therapeutic for oncology.[3] This guide synthesizes the key findings on the in vitro anti-proliferative effects of Adapalene, providing a detailed examination of its mechanisms of action and the experimental methodologies used to elucidate them.

Quantitative Analysis of Adapalene's Anti-Proliferative Effects

The efficacy of Adapalene in inhibiting cancer cell proliferation is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of Adapalene in various cancer cell lines as reported in the scientific literature.

Table 1: IC50 Values of Adapalene in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| AMO1 | Multiple Myeloma | 1.76 ± 0.39 | 72 |

| JJN3 | Multiple Myeloma | 9.10 ± 1.85 | 72 |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 1.83 ± 0.46 | 72 |

| CEM/ADR5000 | Multidrug-Resistant T-ALL | 2.30 ± 0.09 | 72 |

Table 2: IC50 Values of Adapalene in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| RM-1 | Prostate Cancer | 8.23 | 24 |

| RM-1 | Prostate Cancer | 3.08 | 48 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 17.57 | Not Specified |

| MDA-MB-231 | Triple-Negative Breast Cancer | 19.54 | Not Specified |

| 4T1 | Triple-Negative Breast Cancer (Murine) | 14.7 | Not Specified |

| MCF-7 | Breast Cancer (ER+) | 24.28 | Not Specified |

| Bladder Cancer (Mean of 5 lines, 2D) | Bladder Cancer | 6.84 | Not Specified |

| Bladder Cancer (Mean of 5 lines, 3D) | Bladder Cancer | 14.01 | Not Specified |

Adapalene's Impact on Cell Cycle and Apoptosis

Adapalene exerts its anti-proliferative effects by inducing cell cycle arrest and promoting apoptosis. The specific phase of cell cycle arrest and the extent of apoptosis can vary depending on the cancer cell type and the concentration of Adapalene used.

Table 3: Effects of Adapalene on Cell Cycle and Apoptosis in Prostate Cancer Cells (RM-1)

| Adapalene Conc. (µM) | % Cells in S Phase (12h) | % Cells in S Phase (24h) | % Apoptotic Cells (24h) | % Apoptotic Cells (48h) |

| 0 | 28.7 | 12.6 | 2.23 | 6.52 |

| 1.25 | 36.7 | 35.5 | 6.95 | 19.3 |

| 2.5 | 44.9 | 61.1 | 23.6 | 50.1 |

| 5.0 | 61.2 | 70.9 | 38.3 | 72.3 |

Molecular Mechanisms of Adapalene's Anti-Cancer Activity

Adapalene's anti-proliferative effects are mediated through its interaction with several key signaling pathways that regulate cell survival, proliferation, and death.

Induction of DNA Damage and Activation of the p53 Pathway

In several cancer cell lines, including prostate and melanoma, Adapalene has been shown to induce DNA damage.[4][5] This is evidenced by the increased expression of the DNA damage marker γ-H2AX.[6][7] The DNA damage response can activate the ATM kinase, which in turn phosphorylates and activates the tumor suppressor protein p53.[4][8] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which can lead to cell cycle arrest.[4][8]

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Adapalene has been identified as an inhibitor of CDK2.[9] In colorectal cancer cells, Adapalene was shown to reside in the ATP-binding site of CDK2, leading to a decrease in its kinase activity.[9] The inhibition of CDK2, a key regulator of the G1 to S phase transition, results in G1 cell cycle arrest.[9] This is often accompanied by a decrease in the expression of Cyclin E and the phosphorylation of the Retinoblastoma protein (Rb).[9]

Modulation of the Bax/Bcl-2 Ratio and Induction of Apoptosis

A common mechanism by which Adapalene induces apoptosis is through the regulation of the Bcl-2 family of proteins.[4] Specifically, Adapalene has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptotic cell death.

Downregulation of c-MYC

In hematological malignancies such as multiple myeloma, Adapalene has been shown to decrease the expression and transcriptional activity of the c-MYC oncogene.[10] The downregulation of c-MYC, a critical driver of cell proliferation and metabolism in many cancers, contributes to the anti-proliferative effects of Adapalene.

Detailed Experimental Protocols

This section provides detailed protocols for the key in vitro assays used to evaluate the anti-proliferative effects of Adapalene.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized, and the absorbance is measured.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Adapalene (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Seed cells in a 6-well plate and treat with Adapalene for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Seed cells and treat with Adapalene as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

-

Incubate for 30 minutes at 37°C to degrade RNA.

-

Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

Conclusion

The in vitro evidence presented in this technical guide strongly supports the anti-proliferative effects of Adapalene across a variety of cancer cell lines. Adapalene's ability to induce cell cycle arrest and apoptosis through multiple mechanisms, including DNA damage, p53 activation, CDK2 inhibition, and modulation of the Bax/Bcl-2 ratio, underscores its potential as a repurposed anti-cancer agent. Further investigation, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic efficacy of Adapalene in the treatment of cancer. This guide provides a foundational resource for researchers to design and interpret future studies aimed at advancing Adapalene towards clinical application in oncology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacology of adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Adapalene Inhibits Prostate Cancer Cell Proliferation In Vitro and In Vivo by Inducing DNA Damage, S-phase Cell Cycle Arrest, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adapalene suppressed the proliferation of melanoma cells by S-phase arrest and subsequent apoptosis via induction of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The third-generation retinoid adapalene triggered DNA damage to induce S-phase arrest in HaCat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Adapalene Inhibits Prostate Cancer Cell Proliferation In Vitro and In Vivo by Inducing DNA Damage, S-phase Cell Cycle Arrest, and Apoptosis [frontiersin.org]

- 9. Adapalene inhibits the activity of cyclin-dependent kinase 2 in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Silico, In Vitro, and In Vivo Investigations on Adapalene as Repurposed Third Generation Retinoid against Multiple Myeloma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Pathways of Adapalene Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adapalene (B1666599), a third-generation synthetic retinoid, is a well-established topical treatment for acne vulgaris.[1] While its comedolytic properties are widely recognized, its significant anti-inflammatory effects are crucial to its therapeutic efficacy. This technical guide provides a comprehensive overview of the molecular pathways through which Adapalene sodium salt exerts its anti-inflammatory actions. This document details the key signaling cascades modulated by Adapalene, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of these mechanisms to support further research and drug development.

Core Anti-inflammatory Mechanisms of Adapalene

Adapalene's anti-inflammatory properties stem from its ability to selectively bind to nuclear retinoic acid receptors (RARs), primarily RARγ and to a lesser extent RARβ.[2] This interaction initiates a cascade of transcriptional regulation that ultimately dampens inflammatory responses in the skin. The key pathways affected include the inhibition of the Activator Protein-1 (AP-1) signaling pathway, downregulation of Toll-like Receptor 2 (TLR2) expression, modulation of the mitogen-activated protein kinase (MAPK) pathway, and interference with arachidonic acid metabolism.

Inhibition of the AP-1 Signaling Pathway

The transcription factor AP-1 plays a pivotal role in mediating inflammation, cell proliferation, and differentiation. Adapalene has been shown to inhibit AP-1 activity, thereby reducing the expression of pro-inflammatory genes.[3][4]

Signaling Pathway:

Experimental Protocol: AP-1 Luciferase Reporter Assay

This assay quantifies the transcriptional activity of AP-1 in response to Adapalene treatment.

-

Cell Culture and Transfection:

-

Culture human keratinocytes (e.g., HaCaT cells) in appropriate media.

-

Co-transfect the cells with a luciferase reporter plasmid containing AP-1 response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours, treat the transfected cells with varying concentrations of this compound or vehicle control.

-

Induce AP-1 activity with a known stimulator, such as phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

-

Luciferase Assay:

-

After the desired incubation period (typically 6-24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

-

Calculate the percentage inhibition of AP-1 activity by Adapalene compared to the stimulated control.

-

Downregulation of Toll-like Receptor 2 (TLR2)

TLR2 is a key pattern recognition receptor involved in the innate immune response to pathogens like Cutibacterium acnes (C. acnes), a bacterium implicated in acne. Activation of TLR2 triggers a pro-inflammatory cascade. Adapalene has been demonstrated to downregulate the expression of TLR2 on keratinocytes.[5][6]

Signaling Pathway:

Experimental Protocol: TLR2 Expression Analysis by Western Blot

This method is used to quantify the protein levels of TLR2 in keratinocytes following treatment with Adapalene.

-

Cell Culture and Treatment:

-

Culture normal human epidermal keratinocytes (NHEK) in keratinocyte growth medium.

-

Treat the cells with different concentrations of this compound or vehicle for a specified duration (e.g., 24-48 hours).

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for TLR2, followed by an HRP-conjugated secondary antibody.[7]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the TLR2 protein levels to a loading control (e.g., β-actin or GAPDH).

-

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including p38 MAPK, are crucial in transducing extracellular signals into cellular responses, including inflammation. Adapalene has been shown to influence the phosphorylation status of key proteins in the MAPK cascade, suggesting a modulatory role in this pathway. Specifically, Adapalene has been shown to increase the phosphorylation of p38 MAPK in the context of adipose browning, though its direct inhibitory effect on inflammatory p38 activation in keratinocytes requires further specific elucidation.[8]

Signaling Pathway:

Experimental Protocol: Analysis of p38 MAPK Phosphorylation by Western Blot

This protocol details the assessment of p38 MAPK activation by measuring its phosphorylation state.

-

Cell Culture and Treatment:

-

Culture human keratinocytes.

-

Pre-treat cells with this compound at various concentrations for a designated time.

-

Stimulate the cells with a known p38 MAPK activator, such as UV radiation or a pro-inflammatory cytokine (e.g., TNF-α).[9]

-

-

Protein Extraction and Quantification:

-

Follow the same procedure as described for TLR2 Western Blotting.

-

-

Western Blotting:

-

Perform SDS-PAGE and protein transfer as previously described.

-

Incubate separate membranes with primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK.

-

Use appropriate HRP-conjugated secondary antibodies and detect the signals.

-

-

Data Analysis:

-

Quantify the band intensities for both p-p38 and total p38.

-

Calculate the ratio of p-p38 to total p38 to determine the relative level of p38 MAPK activation.

-

Interference with Arachidonic Acid Metabolism

Inflammatory processes are often mediated by the metabolites of arachidonic acid, which is converted by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into prostaglandins (B1171923) and leukotrienes, respectively. Adapalene has been shown to inhibit the lipoxygenase pathway, thereby reducing the production of pro-inflammatory leukotrienes.[4][10]

Signaling Pathway:

Experimental Protocol: In Vitro Lipoxygenase Inhibition Assay

This assay measures the ability of Adapalene to inhibit the activity of lipoxygenase enzymes.

-

Reagents and Enzyme Preparation:

-

Prepare a solution of linoleic acid (substrate) in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).

-

Prepare a solution of soybean lipoxygenase (or purified human 5-LOX/15-LOX).

-

-

Assay Procedure:

-

In a quartz cuvette, mix the enzyme solution with different concentrations of this compound or vehicle control and incubate for a short period.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of Adapalene.

-

Determine the percentage inhibition of lipoxygenase activity compared to the control.

-

If possible, calculate the IC50 value of Adapalene for lipoxygenase inhibition.

-

Quantitative Data on the Anti-inflammatory Effects of Adapalene

While detailed quantitative data for in vitro studies are not always consistently reported across the literature, clinical trial data provides valuable insights into the anti-inflammatory efficacy of Adapalene.

Table 1: Clinical Efficacy of Adapalene Gel in Reducing Acne Lesions

| Study/Parameter | Adapalene Gel 0.1% | Adapalene Gel 0.3% | Vehicle/Control | Reference |

| Mean % Reduction in Inflammatory Lesions (12 weeks) | 47-75% | - | 38-73% (Tretinoin 0.025%) | [11] |

| Mean % Reduction in Non-inflammatory Lesions (12 weeks) | 46-83% | - | 33-83% (Tretinoin 0.025%) | [11] |

| Median Reduction in Inflammatory Lesions | - | -61% | - | [12] |

| Median Reduction in Non-inflammatory Lesions | - | -51% | - | [12] |

| Reduction in Total Lesion Count (vs. baseline) | Significant (p < 0.001) | - | - | [13] |

Note: The comparator in the first entry was an active control (Tretinoin), not a vehicle, which is important for interpretation.

Conclusion

This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by modulating gene expression via retinoic acid receptors. Its ability to inhibit the AP-1 pathway, downregulate TLR2 expression, influence the MAPK signaling cascade, and interfere with the pro-inflammatory arachidonic acid metabolism collectively contributes to its clinical efficacy in treating inflammatory acne. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these pathways and elucidate the full spectrum of Adapalene's anti-inflammatory properties. Future research should focus on generating more precise quantitative data, such as IC50 values for specific inflammatory targets, to allow for more direct comparisons and a deeper understanding of its mechanism of action.

References

- 1. Adapalene. A review of its pharmacological properties and clinical potential in the management of mild to moderate acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of adapalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. In vitro modulation of TLR-2, CD1d and IL-10 by adapalene on normal human skin and acne inflammatory lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adapalene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Expression of Toll-like Receptor 2 in Cultured Human Keratinocytes: The Effect of Bacterial Antigens, Cytokines and Calcium Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adapalene induces adipose browning through the RARβ-p38 MAPK-ATF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Development of Adapalene Loaded Liposome Based Gel for Acne - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The MORE trial: effectiveness of adapalene gel 0.1% in real-world dermatology practices - PubMed [pubmed.ncbi.nlm.nih.gov]

Adapalene's Modulation of Toll-like Receptor 2 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adapalene (B1666599), a third-generation topical retinoid, is a cornerstone in the management of acne vulgaris. Its therapeutic efficacy is attributed not only to its effects on keratinocyte differentiation but also to its potent anti-inflammatory properties. A key mechanism underlying its anti-inflammatory action is the modulation of Toll-like receptor 2 (TLR2) expression. This technical guide provides an in-depth exploration of the molecular mechanisms, experimental validation, and signaling pathways associated with Adapalene's role in downregulating TLR2, offering a comprehensive resource for researchers and drug development professionals in dermatology.

Introduction: The Role of TLR2 in Acne Pathogenesis

Toll-like receptor 2 (TLR2) is a critical component of the innate immune system, acting as a primary sensor for pathogen-associated molecular patterns (PAMPs) on Gram-positive bacteria. In the context of acne, TLR2 on the surface of keratinocytes and monocytes recognizes Cutibacterium acnes (C. acnes), the bacterium implicated in acne development. This recognition triggers a downstream signaling cascade, leading to the activation of transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). The activation of these factors results in the production of pro-inflammatory cytokines and chemokines, contributing to the characteristic inflammation seen in acne lesions.[1]

Adapalene's Effect on TLR2 Expression: Qualitative and Quantitative Evidence

Adapalene exerts a direct influence on the inflammatory cascade by downregulating the expression of TLR2 on the surface of keratinocytes. This reduction in TLR2 expression diminishes the ability of C. acnes to trigger an inflammatory response.

In Vitro Evidence in Human Skin Explants

Studies on human skin explants have provided qualitative evidence of Adapalene's effect on TLR2 expression. In one key study, explants from both normal human skin and acne lesions were incubated with Adapalene at concentrations of 10-7 M and 10-6 M for 24 hours. Immunohistochemical analysis revealed a decreased expression of TLR2 in the epidermis of Adapalene-treated explants compared to control groups.[2]

Table 1: Qualitative Effect of Adapalene on TLR2 Expression in Human Skin Explants

| Treatment Group | Adapalene Concentration | Duration | Method | Observed Effect on TLR2 Expression | Reference |

| Normal Skin Explants | 10-7 M | 24 hours | Immunohistochemistry | Decreased | [2] |

| Normal Skin Explants | 10-6 M | 24 hours | Immunohistochemistry | Decreased | [2] |

| Acne Lesion Explants | 10-7 M | 24 hours | Immunohistochemistry | Decreased | [2] |

| Acne Lesion Explants | 10-6 M | 24 hours | Immunohistochemistry | Decreased | [2] |

Note: This table summarizes qualitative findings. Specific quantitative data on the percentage of reduction or fold change is not available in the cited literature.

Signaling Pathway Modulation by Adapalene

The anti-inflammatory effect of Adapalene extends beyond the simple downregulation of TLR2 expression. It also involves the modulation of the downstream signaling pathway.

TLR2 Signaling Cascade

Upon activation by C. acnes, TLR2 forms a heterodimer with TLR1 or TLR6. This dimerization initiates a signaling cascade that is primarily mediated by the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88 recruits and activates a series of downstream kinases, ultimately leading to the activation of the transcription factor AP-1. Activated AP-1 then translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines.

Adapalene's Intervention in the TLR2 Pathway

Adapalene's primary mechanism of interference is the reduction of TLR2 expression, which limits the initial signal transduction. Furthermore, Adapalene has been shown to inhibit the activity of the transcription factor AP-1, providing a secondary level of inflammatory blockade.[1] The precise molecular mechanism by which Adapalene inhibits AP-1 downstream of TLR2 is an area of ongoing research, but it is believed to involve the regulation of kinases within the signaling cascade.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate Adapalene's effect on TLR2 expression.

Primary Human Keratinocyte Culture and Adapalene Treatment

Objective: To establish a primary culture of human keratinocytes and treat them with Adapalene to assess its impact on TLR2 expression.

Protocol:

-

Isolation of Keratinocytes:

-

Obtain human skin samples (e.g., neonatal foreskin or adult skin biopsies) under sterile conditions.

-

Separate the epidermis from the dermis by incubating the tissue in a dispase solution overnight at 4°C.

-

Isolate keratinocytes from the epidermis by trypsinization.

-

-

Cell Culture:

-

Plate the isolated keratinocytes in keratinocyte growth medium (e.g., K-SFM) supplemented with bovine pituitary extract and epidermal growth factor.

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells when they reach 70-80% confluency.

-

-

Adapalene Treatment:

-

Prepare stock solutions of Adapalene in a suitable solvent (e.g., DMSO).

-

When keratinocytes reach the desired confluency, replace the culture medium with fresh medium containing various concentrations of Adapalene (e.g., 10-8 M to 10-6 M) or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) before harvesting for analysis.

-

Quantification of TLR2 mRNA Expression by RT-qPCR

Objective: To quantitatively measure the effect of Adapalene on TLR2 mRNA levels in human keratinocytes.

Protocol:

-

RNA Extraction:

-

Harvest Adapalene-treated and control keratinocytes.

-

Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using spectrophotometry.

-

-

Reverse Transcription (RT):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using a real-time PCR system with a SYBR Green or probe-based detection method.

-

Use primers specific for the human TLR2 gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

TLR2 Forward Primer (Example): 5'-GCCAAAGTCTTGATTGATTGG-3'

-

TLR2 Reverse Primer (Example): 5'-TTGAAGTTCTCCAGCTCCTG-3'

-

Run the PCR reaction under appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for TLR2 and the housekeeping gene in each sample.

-

Calculate the relative fold change in TLR2 expression using the ΔΔCt method.

-

Analysis of TLR2 Protein Expression by Western Blot

Objective: To determine the effect of Adapalene on TLR2 protein levels in human keratinocytes.

Protocol:

-

Protein Extraction:

-

Lyse Adapalene-treated and control keratinocytes in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for human TLR2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to normalize for protein loading.

-

-

Densitometry Analysis:

-

Quantify the intensity of the TLR2 and loading control bands using image analysis software to determine the relative change in TLR2 protein expression.

-

Immunohistochemistry for TLR2 in Skin Explants

Objective: To visualize and qualitatively assess the effect of Adapalene on TLR2 expression in the epidermis of human skin explants.

Protocol:

-

Tissue Preparation:

-

Embed Adapalene-treated and control skin explants in paraffin (B1166041) and cut into thin sections (e.g., 4-5 µm).

-

Deparaffinize and rehydrate the tissue sections.

-

-

Antigen Retrieval:

-